REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]([O:11]CC)=[O:10])[CH:5]=2)[CH2:3][CH2:2]1.[OH-].[Na+].Cl>>[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]([OH:11])=[O:10])[CH:5]=2)[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
9.11 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature during the weekend (72 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.446 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |